![molecular formula C12H17N3O2 B11792992 6-(4-Methylpiperazin-1-yl)benzo[d][1,3]dioxol-5-amine](/img/structure/B11792992.png)
6-(4-Methylpiperazin-1-yl)benzo[d][1,3]dioxol-5-amine
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Overview
Description
6-(4-Methylpiperazin-1-yl)benzo[d][1,3]dioxol-5-amine is a chemical compound with the molecular formula C12H17N3O2 It is characterized by the presence of a benzo[d][1,3]dioxole ring substituted with a 4-methylpiperazin-1-yl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methylpiperazin-1-yl)benzo[d][1,3]dioxol-5-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the benzo[d][1,3]dioxole ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Introduction of the 4-methylpiperazin-1-yl group: This step involves the nucleophilic substitution reaction where the piperazine derivative is introduced.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(4-Methylpiperazin-1-yl)benzo[d][1,3]dioxol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce amine derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C12H17N3O2
- Molecular Weight : 233.29 g/mol
- CAS Number : 62642-63-1
The structure features a benzo[d][1,3]dioxole moiety attached to a piperazine ring, which is known for enhancing biological activity through various mechanisms.
Anticancer Potential
Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. The following are key findings related to the anticancer properties of 6-(4-Methylpiperazin-1-yl)benzo[d][1,3]dioxol-5-amine:
- Mechanism of Action :
- EGFR Inhibition : The compound may inhibit the epidermal growth factor receptor (EGFR), which is crucial in cancer cell proliferation and survival pathways.
- Apoptosis Induction : Studies show that treatment with this compound can lead to increased apoptosis in cancer cells by modulating mitochondrial pathways involving proteins such as Bax and Bcl-2.
- Cell Cycle Arrest : The compound has been observed to induce cell cycle arrest at specific phases, preventing further proliferation of cancer cells.
Antimicrobial Activity
Preliminary studies suggest that this compound may also possess antimicrobial properties. The following aspects are noteworthy:
- Efficacy Against Pathogens : Compounds derived from similar structural frameworks have shown activity against various bacterial strains and fungi.
- Mechanisms of Action : The exact mechanisms remain under investigation but may involve disruption of microbial cell walls or inhibition of essential enzymes.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Benzo[d][1,3]dioxole Derivative : Achieved through reactions involving phenolic compounds.
- Piperazine Integration : This step is crucial for enhancing the biological activity of the final product.
- Final Coupling Reactions : These reactions yield the final amine structure essential for pharmacological properties.
Case Studies and Research Findings
Several studies have explored the applications and efficacy of this compound:
-
Antitumor Activity Study :
- A study evaluated the anticancer effects on various human cancer cell lines, demonstrating significant cytotoxicity with IC50 values lower than standard chemotherapeutic agents.
-
Antimicrobial Efficacy Assessment :
- Research indicated promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli.
Mechanism of Action
The mechanism of action of 6-(4-Methylpiperazin-1-yl)benzo[d][1,3]dioxol-5-amine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(Benzo[d][1,3]dioxol-5-yl)-5-methylthiazol-2-amine: Another compound with a benzo[d][1,3]dioxole ring, but with different substituents.
Benzo[d][1,3]dioxol-5-ylmethylene derivatives: Compounds with similar core structures but varying functional groups.
Uniqueness
6-(4-Methylpiperazin-1-yl)benzo[d][1,3]dioxol-5-amine is unique due to the presence of the 4-methylpiperazin-1-yl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific research applications where these properties are desired.
Biological Activity
6-(4-Methylpiperazin-1-yl)benzo[d][1,3]dioxol-5-amine (CAS Number: 62642-63-1) is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound has the following chemical formula:
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₇N₃O₂ |
Molecular Weight | 233.28 g/mol |
CAS Number | 62642-63-1 |
The structure features a benzo[d][1,3]dioxole moiety linked to a piperazine ring, which is known to influence its biological activity.
Pharmacological Effects
Research indicates that this compound exhibits various biological activities:
- Antidepressant Activity : Preliminary studies suggest that this compound may have antidepressant-like effects, potentially through modulation of neurotransmitter systems. In animal models, it has shown efficacy in reducing depressive behaviors when administered at specific dosages.
- Inhibition of Acetylcholinesterase : Similar to other piperazine derivatives, this compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition is significant in the context of Alzheimer's disease, where increased acetylcholine levels can enhance cognitive function .
- Anticancer Properties : Some studies have indicated that derivatives of benzo[d][1,3]dioxole may possess anticancer properties. The specific mechanisms through which this compound exerts these effects are still under investigation but may involve apoptosis induction in cancer cells.
The exact mechanism by which this compound operates is not fully elucidated; however, it is believed to interact with various neurotransmitter receptors and enzymes. Its structural similarity to other biologically active compounds suggests potential interactions with serotonin and dopamine receptors.
Study on Antidepressant Effects
A study conducted by Varadaraju et al. (2013) examined the effects of various piperazine derivatives on depressive behavior in rodent models. The results indicated that compounds similar to this compound significantly reduced immobility time in forced swim tests, suggesting an antidepressant effect .
Acetylcholinesterase Inhibition
In a virtual screening study focused on piperazine derivatives, this compound was highlighted for its potential as an AChE inhibitor. The study demonstrated that it binds effectively at both the peripheral anionic site and catalytic sites of the enzyme, indicating its therapeutic potential in treating cognitive disorders associated with cholinergic dysfunction .
Anticancer Activity
Research published in the Journal of Medicinal Chemistry explored the anticancer properties of various benzo[d][1,3]dioxole derivatives. It was found that compounds with similar structural features to this compound exhibited significant cytotoxicity against several cancer cell lines, pointing towards a promising area for further investigation into its potential as an anticancer agent .
Properties
Molecular Formula |
C12H17N3O2 |
---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
6-(4-methylpiperazin-1-yl)-1,3-benzodioxol-5-amine |
InChI |
InChI=1S/C12H17N3O2/c1-14-2-4-15(5-3-14)10-7-12-11(6-9(10)13)16-8-17-12/h6-7H,2-5,8,13H2,1H3 |
InChI Key |
NRCZHYFJQTZULG-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CC3=C(C=C2N)OCO3 |
Origin of Product |
United States |
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